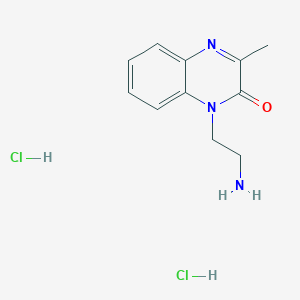

1-(2-氨基乙基)-3-甲基喹喔啉-2-酮;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

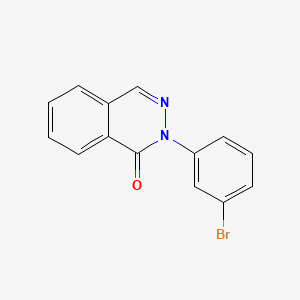

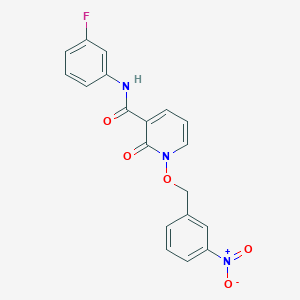

The compound is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It’s likely that the “1-(2-Aminoethyl)” part refers to a functional group attached to the quinoxaline structure .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-(2-Aminoethyl)pyrrolidine and 1-(2-Aminoethyl)maleimide hydrochloride have been synthesized using various methods .科学研究应用

合成和化学性质

喹喔啉衍生物的合成,包括与 1-(2-氨基乙基)-3-甲基喹喔啉-2-酮 相似的衍生物,涉及各种化学反应,旨在增强其化学性质和潜在应用。例如,Singh 等人 (2010) 合成了新的喹喔啉衍生物,通过在喹喔啉核周围进行分子转化来探索其优化的抗菌活性。该方法包括连接醚键和合成含有喹喔啉部分的席夫碱,然后测试其抗菌活性 (Singh、Kumar Deivedi、Hashim 和 Singhal,2010)。

抗菌活性

喹喔啉衍生物的抗菌活性是一个重要的研究领域。Singh 等人 (2010) 合成的化合物经过评估,证明了喹喔啉衍生物作为抗菌剂的潜力。这突出了结构修饰在增强这些化合物的抗菌性能中的重要性。

药理学潜力

尽管重点是排除与药物使用和副作用相关的信息,但值得注意的是,喹喔啉衍生物已被探索用于各种药理活性。Kotb 等人 (2007) 进行了新型喹喔啉的合成和反应以进行抗癌评估的研究,展示了这些化合物在药物化学中的潜力。他们制备了 1,2-二氢-3-(2'-萘基)喹喔啉-2-酮和各种衍生物,其中一些经过评估其抗癌活性 (Kotb、Salama、Anwar 和 Soliman,2007)。

作用机制

Target of Action

For instance, N-(2-Aminoethyl)-1-aziridineethanamine is an experimental angiotensin converting enzyme 2 inhibitor

Biochemical Pathways

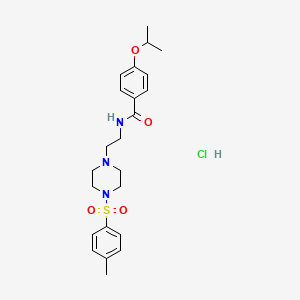

For example, compounds containing the 2-aminoethyl group can be involved in the synthesis of imidazoles , which are key components in a variety of applications . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

For example, Fluvoxamine, a compound with a similar 2-aminoethyl group, is metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining . The impact of these properties on the bioavailability of the compound would depend on various factors, including its specific chemical structure and the physiological conditions of the body.

Action Environment

For example, the kinetics of absorption of CO2 in aqueous 1-(2-aminoethyl) piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 .

属性

IUPAC Name |

1-(2-aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8;;/h2-5H,6-7,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAKWOVWCLZNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964966.png)

![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)

![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)